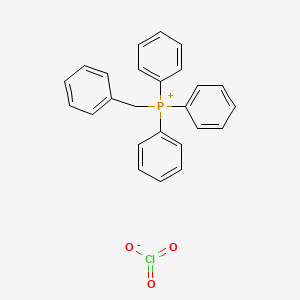

Benzyl(triphenyl)phosphanium;chlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl(triphenyl)phosphanium chlorate (BTPPC), also referred to as benzyltriphenylphosphonium chloride (CAS 1100-88-5), is a quaternary phosphonium salt characterized by a benzyl group attached to a triphenylphosphonium cation and a chloride counterion . Its molecular formula is $ \text{C}{25}\text{H}{22}\text{ClP} $, with a molecular weight of 388.88 g/mol . BTPPC is widely utilized in organic synthesis (e.g., Wittig reactions), corrosion inhibition, and polymer chemistry due to its stability, ionic nature, and ability to act as a phase-transfer catalyst .

Preparation Methods

Benzyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride in the presence of a base. The reaction typically proceeds as follows:

Reactants: Triphenylphosphine (Ph3P) and benzyl chloride (C6H5CH2Cl).

Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or toluene, and a base like sodium hydroxide (NaOH) is used to facilitate the reaction.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Chemical Reactions Analysis

Benzyltriphenylphosphonium chloride undergoes various types of chemical reactions, including:

Wittig Reactions: It is commonly used in Wittig reactions to form alkenes.

Phase Transfer Catalysis: It acts as a phase transfer catalyst in reactions involving immiscible solvents, facilitating the transfer of reactants between phases and increasing reaction rates.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Scientific Research Applications

Benzyltriphenylphosphonium chloride, also known as benzyl(triphenyl)phosphanium chloride, is a chemical compound with the molecular formula C25H22ClP and a molecular weight of 388.87 g/mol . It has a wide range of applications in various scientific and industrial fields .

Scientific Research Applications

Benzyltriphenylphosphonium chloride is widely utilized in research, including:

- Organic Synthesis It serves as a reagent in organic reactions, especially in the synthesis of phosphonium salts and complex organic molecules, assisting chemists in the development of new pharmaceuticals . It is also used as a reactant for synthesizing platinum chloro-tetrazole complexes via azidation, trans-stilbenes, and cinnamates via Wittig olefination .

- Phase Transfer Catalysis As a phase transfer catalyst, it facilitates reactions between immiscible phases, which is useful in the production of fine chemicals and agrochemicals .

- Biological Research It is used to study cell membrane dynamics and transport mechanisms, providing insights into cellular processes that can inform drug development .

- Material Science This chemical is utilized in developing advanced materials, including polymers and nanomaterials, enhancing properties like conductivity and stability . It can also directly nucleate the β phase from melt and is an additive of practical importance .

- Analytical Chemistry It is employed in analytical techniques like NMR spectroscopy to help identify and characterize chemical compounds, streamlining research processes .

- Other Applications It can be used as an accelerator of the Bisphenol AF curing system for fluoroelastomer .

Properties

Mechanism of Action

The mechanism of action of Benzyltriphenylphosphonium chloride involves its role as a nucleophilic reagent in Wittig reactions. It reacts with carbonyl compounds to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide . Additionally, as a phase transfer catalyst, it facilitates the transfer of ionic reactants between immiscible phases, enhancing reaction rates and yields .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with BTPPC but differ in substituents, counterions, or functional groups, leading to distinct physicochemical properties and applications.

Substituted Benzyl Phosphonium Salts

Key Differences :

- Electron Effects : Electron-withdrawing groups (e.g., 4-carbomethoxy) enhance electrophilicity, improving reactivity in nucleophilic substitutions compared to BTPPC .

- Steric Hindrance : Smaller substituents (e.g., chloromethyl) reduce steric bulk, enabling faster reaction kinetics .

Alkyl and Allyl Phosphonium Salts

Key Differences :

- Counterion Effects : Bromide salts (e.g., ethyl/butyl derivatives) exhibit higher solubility in aqueous media than chloride-based BTPPC .

- Thermal Stability : Butyl derivatives outperform BTPPC in high-temperature polymer curing due to longer alkyl chains .

Aromatic and Functionalized Derivatives

Key Differences :

- Hydrophilicity : HETPB’s hydroxyl group enhances water solubility, unlike hydrophobic BTPPC .

- Flame Retardancy : Tributyl hexadecyl derivatives outperform BTPPC in polymer matrices due to higher phosphorus content .

Performance in Corrosion Inhibition

BTPPC demonstrates mixed-type inhibition in 0.3 M H₃PO₄, achieving ~85% efficiency at 25°C (1.5 mM concentration). Comparatively:

- HETPB : Shows 78% efficiency under similar conditions but retains performance at higher temperatures due to hydrogen bonding .

- KI : Synergizes with BTPPC, boosting efficiency to 92% by filling adsorption gaps on mild steel surfaces .

- 4-Vinylbenzyltriphenylphosphonium chloride : Lower efficiency (72%) due to reduced adsorption stability from the vinyl group .

Physicochemical Properties

| Property | BTPPC | Allyl Derivative | Butyl Derivative | HETPB |

|---|---|---|---|---|

| Melting Point (°C) | 220–225 | 227–229 | 190–195 | 180–185 |

| Solubility in H₂O | Low | Very low | Moderate | High |

| Thermal Stability (°C) | ≤250 | ≤200 | ≤300 | ≤220 |

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of benzyl(triphenyl)phosphanium chloride in organic chemistry, and how is it utilized in the Wittig reaction?

Benzyl(triphenyl)phosphanium chloride is a key reagent in the Wittig reaction for synthesizing alkenes from aldehydes or ketones. For example, it reacts with sodium ethoxide to generate a ylide intermediate, which then couples with carbonyl compounds (e.g., cinnamaldehyde) to form 1,4-diphenyl-1,3-butadiene. Critical parameters include:

- Reagent purity : Freshly prepared sodium ethoxide must be used to avoid hydrolysis by atmospheric moisture .

- Reaction conditions : Reflux for 1.5 hours under inert atmosphere to prevent oxidation .

- Safety : Triphenylphosphine (precursor) is toxic, and benzyl chloride (reactant) is a lachrymator; use fume hoods and PPE .

Q. What precautions are necessary for handling and storing benzyl(triphenyl)phosphanium chloride in laboratory settings?

The compound is hygroscopic and requires storage in airtight containers under anhydrous conditions. Key safety considerations:

- Toxicity : Causes severe irritation to skin, eyes, and respiratory systems. Use gloves, goggles, and fume hoods during weighing or transfer .

- Stability : Stable under inert atmospheres but degrades upon prolonged exposure to moisture. Pre-dry solvents like ethanol before dissolution .

Q. How does benzyl(triphenyl)phosphanium chloride function as a phase-transfer catalyst (PTC) in biphasic reactions?

As a quaternary phosphonium salt , it facilitates reactions between immiscible phases (e.g., aqueous-organic systems) by transferring anions across interfaces. For instance, it enhances nucleophilic substitution reactions by shuttling reactive ions (e.g., iodide) into organic phases. Optimization involves:

- Concentration : 0.1–5 mol% typically suffices for efficient catalysis .

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to maximize ion-pair solubility .

Advanced Research Questions

Q. What mechanistic insights explain the corrosion inhibition efficiency of benzyl(triphenyl)phosphanium chloride on magnesium alloys?

The compound acts as a mixed-type inhibitor , adsorbing onto alloy surfaces via electrostatic interactions between its cationic phosphonium group and the negatively charged metal surface. Electrochemical studies (e.g., polarization curves, EIS) reveal:

- Inhibition efficiency : >90% at 0.5 mM concentration in NaCl solutions .

- Synergy : Combines with l-histidine to form a protective film, reducing anodic dissolution and cathodic hydrogen evolution .

Q. Which advanced characterization techniques are employed to analyze the crystal structure and electronic properties of benzyl(triphenyl)phosphanium salts?

- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.007 Å) and confirms the tetrahedral geometry of the phosphonium center .

- Spectroscopy : IR and NMR identify vibrational modes (e.g., P–C stretching at 1,100 cm⁻¹) and ³¹P chemical shifts (~20–30 ppm) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C .

Q. How do reaction kinetics vary with different alkyl/aryl halides during quaternization to form phosphonium salts?

Quaternization rates depend on the halide leaving-group ability and steric effects:

- Benzylic/allylic halides : React rapidly (minutes) under mild conditions (25–60°C) due to stabilized transition states .

- Primary alkyl halides : Require elevated temperatures (80–100°C) and catalysts (e.g., KI) to accelerate SN2 mechanisms .

- Aryl halides : Generally unreactive unless activated by electron-withdrawing groups .

Q. What strategies enable the functionalization of benzyl(triphenyl)phosphanium derivatives for polymer-based biomaterials?

The benzyl chloride moiety in related compounds allows post-polymerization modifications via nucleophilic substitution. For example:

- Quaternary ammonium/phosphonium grafts : Enhance antimicrobial activity in poly(trimethylene carbonate) (PTMC) derivatives .

- Click chemistry : Azide-functionalized phosphonium salts enable copper-catalyzed cycloadditions for hydrogel crosslinking .

Q. Methodological Notes

- Contradictions in Stability Data : While claims the compound is stable, its hygroscopicity necessitates rigorous drying protocols for reproducible results.

- Synergistic Effects : Combined use with amino acids (e.g., l-histidine) improves corrosion inhibition but requires pH optimization to avoid precipitation .

- Safety vs. Reactivity : Despite its utility, the compound’s toxicity mandates waste treatment via neutralization with dilute acids before disposal .

Properties

CAS No. |

417707-40-5 |

|---|---|

Molecular Formula |

C25H22ClO3P |

Molecular Weight |

436.9 g/mol |

IUPAC Name |

benzyl(triphenyl)phosphanium;chlorate |

InChI |

InChI=1S/C25H22P.ClHO3/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3)4/h1-20H,21H2;(H,2,3,4)/q+1;/p-1 |

InChI Key |

WLKSKRFUEFGINW-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.